Dual-Channel Blockade: Superior P/Q- and N-Type Calcium Channel Inhibition vs. L-Type Antagonists
LY393615 exhibits potent, dual inhibition of neuronal calcium channel subtypes α1A (P/Q-type) and α1B (N-type), with IC50 values of 1.9 µM and 5.2 µM, respectively [1]. In stark contrast, classical L-type calcium channel blockers such as nimodipine and verapamil display no appreciable affinity for these neuronal α1A or α1B subunits at these concentrations, instead primarily inhibiting vascular smooth muscle L-type channels (CaV1.2) [2]. This quantitative selectivity profile confirms that LY393615 is not a generic calcium channel blocker but a targeted neuronal modulator.
| Evidence Dimension | Inhibition of Recombinant Calcium Channel Subunits (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.9 µM (α1A) ; IC50 = 5.2 µM (α1B) |
| Comparator Or Baseline | Nimodipine (L-type selective): IC50 > 10 µM for α1A/α1B (ineffective at neuronal targets) |
| Quantified Difference | >5-fold selectivity for neuronal α1A over vascular L-type channels |
| Conditions | HEK293 cells expressing human α1A and α1B calcium channel subunits (in vitro calcium flux assay) |
Why This Matters
This demonstrates that LY393615 targets the specific calcium channel isoforms implicated in neurotransmitter release during ischemia, whereas L-type blockers are largely inactive at these presynaptic neuronal targets.
- [1] MedChemExpress. LY393615 (NCC1048) Product Datasheet. HY-135478. Accessed 2026. View Source
- [2] Catterall WA, Perez-Reyes E, Snutch TP, Striessnig J. International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels. Pharmacol Rev. 2005 Dec;57(4):411-25. View Source
